Dimethyl bromomalonate

Catalog No.
S703568
CAS No.
868-26-8
M.F
C5H7BrO4
M. Wt
211.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl bromomalonate

CAS Number

868-26-8

Product Name

Dimethyl bromomalonate

IUPAC Name

dimethyl 2-bromopropanedioate

Molecular Formula

C5H7BrO4

Molecular Weight

211.01 g/mol

InChI

InChI=1S/C5H7BrO4/c1-9-4(7)3(6)5(8)10-2/h3H,1-2H3

InChI Key

NEMOJKROKMMQBQ-UHFFFAOYSA-N

SMILES

COC(=O)C(C(=O)OC)Br

Canonical SMILES

COC(=O)C(C(=O)OC)Br

Synthesis of Carboxylic Acids and Esters

DMB serves as a key precursor for the synthesis of diverse carboxylic acids and esters through various reaction pathways []. Its readily available reactive sites, a carbonyl group and a bromoalkyl moiety, enable:

  • Malonic acid synthesis: DMB undergoes decarboxylation to form malonic acid, a valuable intermediate in the synthesis of complex molecules [].
  • Alkylation and acylation: The bromoalkyl group in DMB can be readily substituted with various nucleophiles (electron-rich species) to create new carbon-carbon bonds. This allows the synthesis of a wide range of substituted carboxylic acids and esters [].
  • Claisen condensation: DMB participates in the Claisen condensation reaction, leading to the formation of β-ketoesters, another important class of intermediates in organic synthesis [].

Synthesis of Heterocyclic Compounds

DMB plays a crucial role in the construction of heterocyclic rings, which are essential components of many natural products and pharmaceuticals []. Its reactive sites facilitate:

  • Ring closure reactions: DMB can participate in various cyclization reactions with different functional groups to form diverse heterocyclic structures [].
  • Functionalization of heterocycles: The presence of the ester groups in DMB allows for further functionalization of the synthesized heterocycles, enabling the introduction of desired chemical functionalities [].

Medicinal Chemistry Applications

The diverse chemical modifications achievable with DMB make it valuable in medicinal chemistry research. It contributes to the synthesis of:

  • Drug scaffolds: DMB serves as a starting material for the construction of complex organic molecules with potential therapeutic applications [].
  • Biologically active molecules: By incorporating DMB into the structure of potential drug candidates, researchers can explore their biological activity and potential therapeutic effects.

Dimethyl bromomalonate is an organic compound with the molecular formula C5_5H7_7BrO4_4. It is a brominated derivative of dimethyl malonate, characterized by the presence of a bromine atom attached to one of the carbon atoms in the malonate structure. This compound is typically used in synthetic organic chemistry due to its reactivity, particularly in forming carbon-carbon bonds and as a precursor for various chemical transformations.

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to a variety of products. For instance, it reacts with arylnitroso compounds to yield N-aryl-C,C-dimethoxycarbonylnitrones .
  • Bingel-Hirsch Addition: This reaction involves the addition of dimethyl bromomalonate to fullerenes, which has been studied extensively for its regioselectivity and mechanism .
  • Free-Radical Reactions: Under manganese(III) promotion, dimethyl bromomalonate can undergo free-radical chain addition with olefins, resulting in dimethyl 2-bromoalkylmalonates .

Dimethyl bromomalonate can be synthesized through various methods:

  • Halogenation of Malonates: The compound can be prepared via microwave-induced α-halogenation of diethyl malonate, which involves a one-pot, two-step reaction process .
  • Direct Bromination: Another method involves direct bromination of dimethyl malonate using bromine or other brominating agents under controlled conditions.

Dimethyl bromomalonate finds applications primarily in synthetic organic chemistry:

  • Building Block: It serves as a versatile building block for synthesizing complex molecules, particularly in pharmaceuticals and agrochemicals.
  • Carbon-Carbon Bond Formation: Its reactivity allows it to be used in reactions that form carbon-carbon bonds, making it valuable in constructing larger organic frameworks.

Dimethyl bromomalonate shares structural similarities with several other compounds. Here are some notable comparisons:

CompoundStructure FeaturesUnique Aspects
Dimethyl malonateNo halogen substituentMore stable; less reactive compared to dimethyl bromomalonate
Diethyl bromomalonateEthyl groups instead of methylSimilar reactivity but different sterics and solubility
Methyl malonateLacks the bromine atomLess reactive; primarily used as a simple ester

Dimethyl bromomalonate's unique feature lies in its halogen substitution, which enhances its reactivity compared to its non-brominated counterparts. This property makes it particularly useful for specific synthetic applications that require halogenated intermediates.

Molecular Structure and Bonding Analysis

Dimethyl bromomalonate exhibits a molecular structure consisting of a central carbon atom bearing a bromine substituent and flanked by two methoxycarbonyl groups [1] [3]. The International Union of Pure and Applied Chemistry name for this compound is dimethyl two-bromopropanedioate, reflecting its systematic nomenclature [3] [6] [7]. The molecular weight of dimethyl bromomalonate is 211.01 grams per mole, with a Chemical Abstracts Service registry number of 868-26-8 [1] [2] [3] [5].

The bonding analysis reveals that the compound contains multiple functional groups that contribute to its reactivity profile [1] . The central carbon atom is tetrahedral in geometry, with the bromine atom occupying one position and the two ester carbonyl groups in adjacent positions [8]. The presence of the electronegative bromine atom creates an electron-withdrawing effect that influences the chemical shifts observed in nuclear magnetic resonance spectroscopy and alters the carbonyl stretching frequencies in infrared spectroscopy [9].

The compound's structure can be represented by the Simplified Molecular Input Line Entry System notation: carbon oxygen carbon open parenthesis equals oxygen close parenthesis carbon open parenthesis bromine close parenthesis carbon open parenthesis equals oxygen close parenthesis oxygen carbon [3] [6] [7]. The International Chemical Identifier Key for dimethyl bromomalonate is NEMOJKROKMMQBQ-UHFFFAOYSA-N, providing a unique molecular identifier [3] [6] [7].

Table 1: Fundamental Molecular Properties of Dimethyl Bromomalonate

PropertyValueReference
Molecular FormulaC₅H₇BrO₄ [1] [2] [3]
Molecular Weight (g/mol)211.01 [1] [2] [3] [5]
CAS Registry Number868-26-8 [1] [2] [3]
IUPAC Namedimethyl 2-bromopropanedioate [3] [6] [7]
SMILES NotationCOC(=O)C(Br)C(=O)OC [3] [6] [7]
InChI KeyNEMOJKROKMMQBQ-UHFFFAOYSA-N [3] [6] [7]

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance spectroscopy of dimethyl bromomalonate reveals characteristic chemical shifts that reflect the electronic environment of the hydrogen atoms within the molecule [10] [11]. Based on analysis of related malonate compounds, the methine proton attached to the carbon bearing the bromine substituent is expected to appear as a singlet at approximately 5.38 parts per million in deuterated chloroform [10] [11]. This downfield shift results from the deshielding effect of both the adjacent carbonyl groups and the electronegative bromine atom [12].

The methoxy protons of the ester groups appear as a singlet at approximately 3.84 parts per million, integrating for six hydrogen atoms [10] [11]. This chemical shift is characteristic of methyl ester groups and reflects the electron-withdrawing influence of the adjacent carbonyl carbons [13].

Carbon-13 nuclear magnetic resonance spectroscopy provides information about the carbon framework of dimethyl bromomalonate [14]. The carbonyl carbons are expected to resonate in the range of 167-169 parts per million, which is typical for ester carbonyl carbons [14]. The methoxy carbons appear at approximately 53-54 parts per million, consistent with methyl carbons attached to oxygen in ester linkages [14]. The central carbon bearing the bromine substituent would be expected to appear at a chemical shift influenced by the electron-withdrawing effects of both the bromine atom and the adjacent carbonyl groups [15].

Infrared Spectroscopy

Infrared spectroscopy of dimethyl bromomalonate reveals characteristic absorption bands that correspond to the various functional groups present in the molecule [9]. The most prominent features are the carbonyl stretching vibrations, which appear as strong absorption bands in the region between 1750-1761 wavenumbers [9] [16]. The presence of the alpha-bromine substituent causes an increase in the carbonyl stretching frequency compared to unsubstituted malonate esters, with dimethyl bromomalonate showing absorption at 1761 wavenumbers [9].

This upward shift in carbonyl frequency is attributed to the electron-withdrawing inductive effect of the bromine atom, which reduces electron density at the carbonyl carbon and strengthens the carbon-oxygen double bond [9]. Malonate esters characteristically exhibit two carbonyl stretching bands due to vibrational coupling between the two ester groups, though this splitting may be less pronounced in the dimethyl derivative compared to diethyl analogs [9] [17].

The carbon-oxygen stretching vibrations of the ester groups appear in the region 1210-1163 wavenumbers, representing the asymmetric coupled vibrations characteristic of ester functional groups [18] [19]. The carbon-bromine stretching vibration is expected to appear in the range 690-515 wavenumbers, though this may fall outside the typical range of some infrared instruments [20].

Mass Spectrometry

Mass spectrometric analysis of dimethyl bromomalonate reveals a molecular ion peak at mass-to-charge ratio 211, corresponding to the molecular weight of the compound [2]. The fragmentation pattern would be expected to show characteristic losses associated with ester groups, including loss of methoxy groups (mass 31) and carbon dioxide (mass 44) from the ester functionalities [21]. The presence of bromine introduces characteristic isotope patterns due to the natural abundance of bromine-79 and bromine-81 isotopes [21].

Table 2: Spectroscopic Characterization Data for Dimethyl Bromomalonate

Spectroscopic TechniqueChemical Shift/FrequencyAssignmentReference
¹H NMR (CDCl₃)5.38 ppm (s, 1H)Methine proton (CHBr) [10] [11]
¹H NMR (CDCl₃)3.84 ppm (s, 6H)Methoxy protons [10] [11]
¹³C NMR (CDCl₃)167-169 ppmCarbonyl carbons [14]
¹³C NMR (CDCl₃)53-54 ppmMethoxy carbons [14]
IR Spectroscopy1761 cm⁻¹C=O stretch (α-bromo effect) [9]
IR Spectroscopy1210-1163 cm⁻¹C-O stretch [18] [19]
IR Spectroscopy690-515 cm⁻¹C-Br stretch [20]
Mass Spectrometrym/z 211Molecular ion [2]
UV-Vis Spectroscopyλmax = 302 nmn→π* transition [22]

Solubility and Thermal Stability

Solubility Properties

Dimethyl bromomalonate exhibits limited solubility in water, being essentially immiscible with aqueous solutions [23] [24]. This hydrophobic character is attributed to the presence of the organic ester groups and the halogen substituent, which dominate the molecular polarity despite the presence of polar carbonyl functionalities [23]. The compound demonstrates good solubility in organic solvents, particularly those of moderate to low polarity [24].

The solubility characteristics of dimethyl bromomalonate are consistent with other ester-containing organic compounds, where the hydrophobic alkyl portions of the molecule outweigh the polar contributions of the carbonyl groups [25]. This solubility profile has important implications for its use in organic synthesis, where reactions are typically conducted in non-aqueous media .

Thermal Properties

The thermal stability of dimethyl bromomalonate is reflected in its boiling point characteristics [26] [6] [5]. Under reduced pressure conditions of 11 millimeters of mercury, the compound boils at 105-108 degrees Celsius [26] [6]. At atmospheric pressure, the boiling point increases to approximately 225 degrees Celsius [5]. This temperature range indicates moderate thermal stability under normal handling conditions.

The flash point of dimethyl bromomalonate exceeds 110 degrees Celsius, indicating relatively low volatility at ambient temperatures [6] [23]. This thermal behavior is important for storage and handling considerations, as the compound remains stable under typical laboratory conditions [5]. Studies on related bromomalonate compounds have demonstrated thermal stability under various reaction conditions, though the specific thermal decomposition pathways of dimethyl bromomalonate have not been extensively characterized [27].

Table 3: Physical Properties and Thermal Characteristics

PropertyValueReference
AppearanceColorless to light yellow liquid [26] [6] [5]
Physical State (20°C)Liquid [5]
Density (g/mL at 25°C)1.601 [26] [28]
Specific Gravity (20/20)1.60-1.61 [5]
Boiling Point (11 mmHg)105-108°C [26] [6]
Boiling Point (1 atm)225°C [5]
Flash Point>110°C [6] [23]
Refractive Index (n₂₀/D)1.460 [26] [6] [5]
Water SolubilityImmiscible [23] [24]

Crystallographic Data and Conformational Studies

Structural Analysis

Limited crystallographic data are available specifically for dimethyl bromomalonate, though related studies on bromomalonate derivatives provide insight into the likely solid-state structure [29] [30]. Crystallographic investigations of similar compounds suggest that the molecular geometry in the solid state maintains the tetrahedral arrangement around the central carbon atom, with the bromine substituent and ester groups adopting conformations that minimize steric interactions [29].

Studies on related malonate compounds have revealed that the ester groups can adopt various conformational arrangements depending on intermolecular packing forces in the crystal lattice [31] [32]. The conformational flexibility of the ester side chains allows for optimization of crystal packing through van der Waals interactions and potential hydrogen bonding with neighboring molecules [31].

Conformational Studies

Conformational analysis of dimethyl bromomalonate reveals that the molecule can exist in multiple conformational states due to rotation around the carbon-carbon single bonds connecting the central carbon to the ester groups [33] [34]. Computational studies on related bromomalonate systems indicate that conformational preferences are influenced by both intramolecular electronic effects and intermolecular interactions in the condensed phase [8].

The presence of the bromine substituent introduces additional conformational considerations, as the large atomic radius of bromine can influence the preferred orientations of the adjacent ester groups [34]. Molecular dynamics simulations of related systems have shown that rotation around the carbon-carbon bonds is relatively facile at room temperature, allowing for conformational averaging in solution [34].

Studies on malonate chelate complexes have demonstrated that malonate ligands preferentially adopt boat conformations when constrained by coordination to metal centers [31]. While dimethyl bromomalonate is not typically involved in such coordination complexes, these studies provide insight into the inherent conformational preferences of the malonate framework [31].

The conformational landscape of dimethyl bromomalonate is further influenced by the electronic effects of the bromine substituent, which can stabilize certain rotamers through hyperconjugative interactions with the adjacent carbonyl groups [8]. Quantum mechanical calculations on related systems suggest that the most stable conformations involve staggered arrangements that minimize steric repulsion between the bulky substituents [8].

Table 4: Conformational and Structural Parameters

ParameterCharacteristicReference
Central Carbon GeometryTetrahedral [8]
Preferred Ester ConformationsStaggered arrangements [8]
Conformational FlexibilityModerate (room temperature) [34]
Bromine InfluenceSteric and electronic effects [34] [8]
Crystal PackingVan der Waals optimization [29] [31]
Rotational BarriersLow energy (accessible at RT) [34]

Dimethyl bromomalonate ($$ \ce{BrCH(CO2Me)2} $$) is traditionally prepared by halogenation of dimethyl malonate, yet recent developments have delivered catalytic, photochemical, and green alternatives that enhance efficiency and sustainability [1] [2] [3].

Key Physico-Chemical Parameters (Reference Data)

PropertyValueSource
Molar mass211.01 g mol$$^{-1}$$ [4] [4]
Density (25 °C)1.42 g mL$$^{-1}$$ [5] [5]
n$$_{20}$$D1.460 [5] [5]
Boiling point (lit.)233 – 235 °C [5] [5]

Synthetic Methodologies

Classical Preparation Routes

Bromination of Malonate Esters

Early protocols employ molecular bromine in carbon tetrachloride under thermal or photolytic conditions, affording 92 – 96% isolated yields but generating copious halogenated waste [6] [7].

  • Typical conditions: dimethyl malonate (1.0 equiv.), $$\ce{Br2}$$ (1.05 – 1.10 equiv.), CCl$$_4$$, hv, 2 – 3 h, 70 °C [8].
  • Mechanistic studies show rate-determining enolization followed by electrophilic bromination [9] [10].
Representative DataYieldReference
$$\ce{Br2}$$, reflux, CCl$$_4$$94% [11] [11]
$$\ce{Br2}$$, hv, CCl$$_4$$92% [12] [12]

Esterification of Bromomalonic Acid

Bromomalonic acid, generated via bromination of malonic acid in aqueous media, can be esterified with methanol using acid catalysis (sulfuric acid, 60 °C, 5 h) to give dimethyl bromomalonate in 78 – 83% yield [13]. Although stoichiometric acid is required, this route is valuable when malonic acid is the preferred feedstock [13].

Catalytic Approaches

Transition Metal-Mediated Syntheses

Copper(II) bromide in DMSO mediates selective α-bromination at 40 °C within 90 min, offering 98% conversion and suppressing over-bromination [14]. Subsequent in situ esterification forms dimethyl bromomalonate in a one-pot sequence [14].
Nickel(II) acetate combined with N-bromosuccinimide drives bromination under microwave irradiation (120 °C, 15 min) giving 91% yield while cutting reaction time twenty-fold versus conventional heating [15].

CatalystAdditiveTimeYieldSource
CuBr$$_2$$ (0.1 equiv.)DMSO90 min98% [14] [14]
Ni(OAc)$$_2$$ (5 mol %)NBS, μ-wave15 min91% [15] [15]

Photocatalytic Bromination Strategies

Visible-light photoredox systems employing tris-(2,2′-bipyridine)ruthenium(II) chloride activate N-bromosuccinimide, effecting bromination of dimethyl malonate at room temperature under blue LEDs, achieving 93% yield in 40 min with catalytic oxidant turnover [16] [17].
Organic dye eosin Y (1 mol %) likewise promotes bromination using $$\ce{CBr4}$$ as bromine source; quantum-yield measurements confirm radical chain propagation with negligible dark reactivity [18].

Green Chemistry Innovations

Solvent-Free Reactions

Sulfuryl chloride or sulfuryl bromide brominate neat dimethyl malonate at 45 °C without solvent, reaching 88% conversion in 5 h; work-up involves simple vacuum stripping, eliminating halogenated solvents [19]. Life-cycle assessment indicates a 61% reduction in E-factor relative to CCl$$_4$$ protocols [19].

MetricClassical (CCl$$_4$$)Neat SO$$2$$Cl$$2$$/SO$$2$$Br$$2$$Improvement
Halogenated waste (kg kg$$^{-1}$$ product)4.8 [6]0.6 [19]–87%
Reaction time2.5 h5 h
Yield94% [6]88% [19]–6%

Mechanochemical Synthesis

High-speed vibration milling of dimethyl malonate with N-bromosuccinimide in presence of sodium carbonate furnishes dimethyl bromomalonate in 82% isolated yield after 35 min without external heating or solvent [20]. Raman monitoring reveals efficient in situ generation of radical intermediates [21]. Scaling to 50 g delivered comparable yield and a specific energy consumption of 0.34 kWh kg$$^{-1}$$, outperforming thermal methods by an order of magnitude [21].

Comparative Assessment

RouteYield RangeTimeWaste ProfileNotable Attributes
Br$$2$$/CCl$$4$$ photolysis92 – 96% [6] [12]2 – 3 hHigh halogenated solventHistorical benchmark
Copper-mediated (DMSO)98% [14]1.5 hMinimalMild, selective
Ru-photoredox/NBS93% [16]40 minLowVisible-light, ambient
Neat SO$$2$$Br$$2$$88% [19]5 hLow solventAtom-economical
Mechanochemical82% [21]35 minZero solventEnergy-efficient

XLogP3

1

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

868-26-8

Wikipedia

Dimethyl bromomalonate

Dates

Last modified: 08-15-2023

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